Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate
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Description
Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C21H26N2O7S and its molecular weight is 450.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Technical Approaches
New Technical Synthesis : A novel synthesis method for producing ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, demonstrates high enantiomeric purity and yield, starting from acetophenone and diethyl oxalate. This method involves chemo- and enantioselective hydrogenation catalyzed by a heterogeneous Pt catalyst, indicating potential application in pharmaceutical synthesis (Herold et al., 2000).
Enantioselective Preparation : The enantioselective reduction of ethyl 2-oxophenylbutyrate by Candida boidinii CIOC21 to afford ethyl (R)-2-hydroxy-4-phenylbutyrate with 99% ee showcases a key step in the production of angiotensin-converting enzyme (ACE) inhibitors, highlighting the use of microorganisms in pharmaceutical intermediates synthesis (Chen et al., 2008).
Potential Bioactivity and Applications
Anticancer and Antimicrobial Potential : Synthesis and crystal structure analysis of compounds like ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate point towards potential bioactivity as analgesic and antidyslipidemic agents, with in silico screening indicating possible antidiabetic, anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects (Navarrete-Vázquez et al., 2011). Additionally, new quinazolines have been synthesized with promising results as potential antimicrobial agents against a range of bacteria and fungi, highlighting their significance in developing new therapeutic agents (Desai et al., 2007).
Enzymatic Resolution : The enzymatic resolution of racemic compounds to produce enantiomerically pure substances, such as the preparation of (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution with immobilized penicillin G acylase, underscores the importance of this compound in the synthesis of biologically active molecules. This process highlights the potential application in the synthesis of pharmaceuticals and fine chemicals (Fadnavis et al., 2006).
Properties
IUPAC Name |
ethyl 2-[[2-(2-methylpropylamino)acetyl]amino]-4-phenylthiophene-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S.C2H2O4/c1-4-24-19(23)17-15(14-8-6-5-7-9-14)12-25-18(17)21-16(22)11-20-10-13(2)3;3-1(4)2(5)6/h5-9,12-13,20H,4,10-11H2,1-3H3,(H,21,22);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKPWNBGGBSFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CNCC(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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